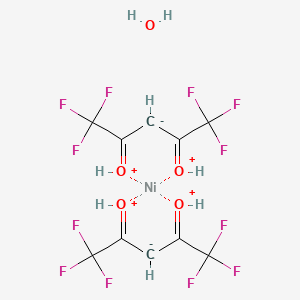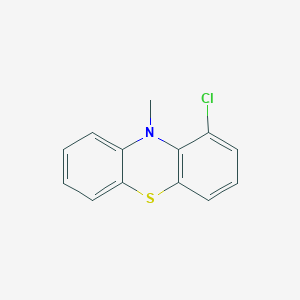
1-Chloro-10-methyl-10H-phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-10-methyl-10H-phenothiazine is an organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The compound’s structure consists of a tricyclic system with a sulfur and nitrogen heterocycle, making it a versatile building block for various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-10-methyl-10H-phenothiazine can be synthesized through several methods. One common approach involves the chlorination of 10-methyl-10H-phenothiazine. This reaction typically uses chlorine gas or a chlorinating agent like thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions: 1-Chloro-10-methyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace the chlorine atom under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学研究应用
1-Chloro-10-methyl-10H-phenothiazine has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-chloro-10-methyl-10H-phenothiazine involves its interaction with various molecular targets. The compound can act as a redox catalyst, facilitating electron transfer reactions. It may also interact with biological macromolecules, affecting their function and leading to various biological effects .
相似化合物的比较
10-Methyl-10H-phenothiazine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
10-Chloro-10H-phenothiazine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
10-Methyl-10H-phenothiazine-5-oxide: An oxidized derivative with different redox properties.
Uniqueness: 1-Chloro-10-methyl-10H-phenothiazine’s unique combination of a chlorine atom and a methyl group provides distinct reactivity and versatility in chemical syntheses. This makes it a valuable compound for developing new materials and studying various chemical and biological processes .
属性
分子式 |
C13H10ClNS |
|---|---|
分子量 |
247.74 g/mol |
IUPAC 名称 |
1-chloro-10-methylphenothiazine |
InChI |
InChI=1S/C13H10ClNS/c1-15-10-6-2-3-7-11(10)16-12-8-4-5-9(14)13(12)15/h2-8H,1H3 |
InChI 键 |
NDVCHLGPWHZRGC-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2SC3=C1C(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



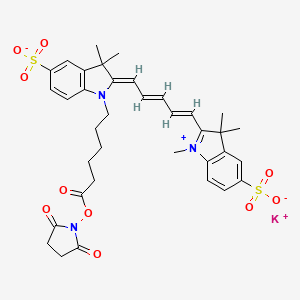
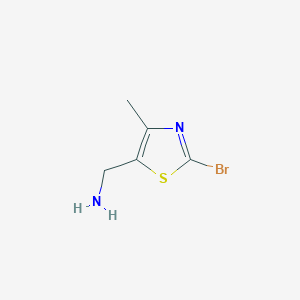

![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)

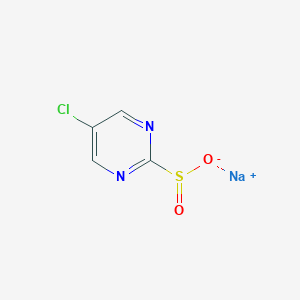
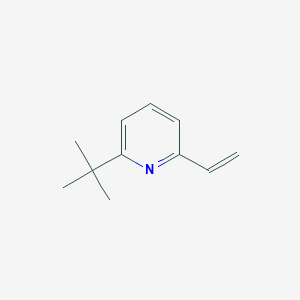


![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)

